molecular formula C17H28Cl2N2O3 B13747147 [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride CAS No. 100811-88-9

[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride

Katalognummer: B13747147
CAS-Nummer: 100811-88-9
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: XFSSXIUFZOFTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride is a chemical compound with the molecular formula C17H28Cl2N2O3 and a molecular weight of 379.32 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a piperidin-1-ium moiety, and a propoxycarbonyl group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.

Vorbereitungsmethoden

The synthesis of [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride involves several steps. One common synthetic route includes the esterification of 4-amino-2-ethoxybenzoic acid with 3-piperidinopropanol, followed by the formation of the azaniumdichloride salt . The reaction conditions typically involve the use of an acid catalyst and a dehydrating agent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride involves its interaction with specific molecular targets. The piperidin-1-ium moiety is known to interact with biological receptors, potentially affecting cellular pathways and processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain enzymatic activities and receptor functions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to [3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride include:

Eigenschaften

CAS-Nummer

100811-88-9

Molekularformel

C17H28Cl2N2O3

Molekulargewicht

379.3 g/mol

IUPAC-Name

3-piperidin-1-ylpropyl 4-amino-2-ethoxybenzoate;dihydrochloride

InChI

InChI=1S/C17H26N2O3.2ClH/c1-2-21-16-13-14(18)7-8-15(16)17(20)22-12-6-11-19-9-4-3-5-10-19;;/h7-8,13H,2-6,9-12,18H2,1H3;2*1H

InChI-Schlüssel

XFSSXIUFZOFTNX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)N)C(=O)OCCCN2CCCCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.